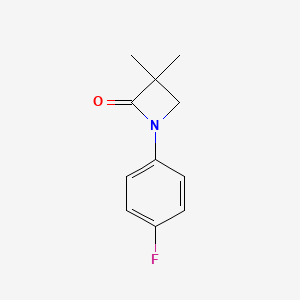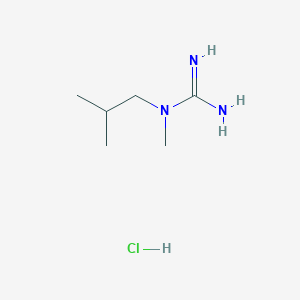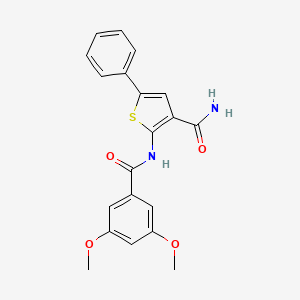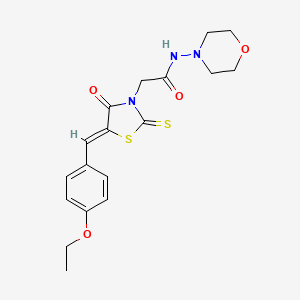
1-(4-Fluorophenyl)-3,3-dimethylazetidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(4-Fluorophenyl)piperazine” is a fluorinated building block . It has been used in the synthesis of N,N-disubstituted piperazine .
Synthesis Analysis
The synthesis of similar compounds involves various methods. For instance, base-catalyzed alkylation of 5-(4-fluorophenyl)-2,4-dihydro-1,2,4-triazole-3-thione with propargyl bromide in the presence of triethylamine as a catalyst selectively produced the thiopropargylated 1,2,4-triazole .Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated using techniques such as scanning electron microscopy, infrared spectroscopy, gas chromatography-mass spectrometry, 1H, 13C and 19F nuclear magnetic resonance, thermal gravimetric analysis (TGA), differential scanning calorimetry (DSC), Raman microspectroscopy, UV-Vis absorption spectroscopy, single crystal X-ray diffraction (XRD) and Hirshfeld surface (HS) analysis .Chemical Reactions Analysis
The chemical reactions of similar compounds involve various processes. For example, the click 1,3-dipolar cycloaddition reaction of the mono- and/or bis(propargylated)-1,2,4-triazoles with a variety of long-chain alkyl azides, conducted in t-BuOH:H2O (10:1) in the presence of sodium ascorbate and copper (II) sulfate at room temperature, afforded the regioselective 1,4-disubstituted mono- and bis(1,2,3-triazole) derivatives .Applications De Recherche Scientifique
Phosphorus–Fluorine Chemistry
- The study on phosphorus–fluorine chemistry revealed the synthesis of heterocyclic fluorophosphoranes, showcasing the cleavage of silicon–nitrogen bonds in specific ureas with fluorophosphoranes. This research is fundamental for understanding the chemical properties and potential applications of fluorinated phosphorus compounds (Dunmur & Schmutzler, 1971).
Antitumor Agents
- A study on 3-Phenoxy-1,4-diarylazetidin-2-ones investigated their structure-activity relationships, leading to the discovery of potent antiproliferative compounds. This research has implications for the development of new tubulin-targeting antitumor agents (Greene et al., 2016).
Fluorination Agents
- Research on 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride as a deoxofluorinating agent highlighted its high thermal stability and resistance to aqueous hydrolysis, along with diverse fluorination capabilities. This agent is poised to have significant utility in drug discovery and synthetic chemistry (Umemoto et al., 2010).
Membrane Probes
- A study on BODIPY phosphatidylcholine as a membrane probe elucidated its miscibility and steady-state fluorescence behavior, providing a tool for cell biology research to understand lipid dynamics and signaling in cellular membranes (Dahim et al., 2002).
Antibacterial Quinolones
- The development of a novel 8-chloroquinolone with a distorted orientation of the N1-(5-amino-2,4-difluorophenyl) group demonstrated extremely potent antibacterial activities, offering a promising direction for new antibacterial therapies (Kuramoto et al., 2003).
Cholesterol Absorption Inhibitors
- The discovery of SCH 58235 , a potent inhibitor of cholesterol absorption, highlighted the importance of strategic molecular modifications to enhance activity and metabolic stability, contributing to therapies for lowering cholesterol levels (Rosenblum et al., 1998).
Safety and Hazards
The safety data sheet for a similar compound, “1-Bis(4-fluorophenyl)methyl piperazine”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is toxic if swallowed, in contact with skin, or if inhaled. It causes skin irritation, serious eye irritation, and may cause respiratory irritation .
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-3,3-dimethylazetidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO/c1-11(2)7-13(10(11)14)9-5-3-8(12)4-6-9/h3-6H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEGLDTIJHGNTIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1=O)C2=CC=C(C=C2)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-3,3-dimethylazetidin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-phenoxyacetamide](/img/structure/B2839985.png)

![4-(2-Ethylbenzo[d]thiazole-6-carbonyl)-1-(thiazol-2-yl)piperazin-2-one](/img/structure/B2839987.png)
![(2E)-3-(2H-1,3-benzodioxol-5-yl)-1-{4-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraen-11-yl}prop-2-en-1-one](/img/structure/B2839988.png)
![N-(3-fluorophenyl)-2-((6-(3-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2839989.png)


![4-((1-propyl-1H-benzo[d]imidazol-2-yl)methyl)morpholine hydrochloride](/img/structure/B2839993.png)

![2-((2-(2-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2840000.png)
![Tert-butyl 4-[9H-fluoren-9-ylmethoxycarbonyl-(3-methoxycarbonylcyclobutyl)amino]piperidine-1-carboxylate](/img/structure/B2840001.png)
